8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine
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Overview
Description
Preparation Methods
The synthesis of 8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine can be achieved through several synthetic routes. One common method involves the bromination of N4-ethyl-7-methylquinoline-3,4-diamine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a specific temperature to ensure the selective bromination at the 8-position of the quinoline ring.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound .
Chemical Reactions Analysis
8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of substituted quinoline derivatives .
Scientific Research Applications
8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial DNA replication or protein synthesis . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:
8-Bromo-4-methylquinoline: This compound has a similar quinoline structure but lacks the N4-ethyl and 3,4-diamine substituents.
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid: This derivative has a carboxylic acid group at the 3-position and a hydroxy group at the 4-position, making it structurally distinct.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C12H14BrN3 |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
8-bromo-4-N-ethyl-7-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C12H14BrN3/c1-3-15-11-8-5-4-7(2)10(13)12(8)16-6-9(11)14/h4-6H,3,14H2,1-2H3,(H,15,16) |
InChI Key |
PPEWBVPEMPCZOV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=CC(=C(C2=NC=C1N)Br)C |
Origin of Product |
United States |
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